molecular formula C11H15AsI2 B14543580 1-Iodo-1-phenylarsinan-1-ium iodide CAS No. 62293-14-5

1-Iodo-1-phenylarsinan-1-ium iodide

Cat. No.: B14543580
CAS No.: 62293-14-5
M. Wt: 475.97 g/mol
InChI Key: WYFJFWYIZNUEJP-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-iodo-1-phenylarsinan-1-ium iodide typically involves the reaction of phenylarsine with iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C6H5AsH2+I2C6H5AsI2+H2\text{C}_6\text{H}_5\text{AsH}_2 + \text{I}_2 \rightarrow \text{C}_6\text{H}_5\text{AsI}_2 + \text{H}_2 C6​H5​AsH2​+I2​→C6​H5​AsI2​+H2​

Industrial Production Methods

the synthesis in a laboratory setting involves standard organic synthesis techniques, including the use of inert atmospheres and appropriate safety measures to handle toxic reagents .

Chemical Reactions Analysis

Types of Reactions

1-Iodo-1-phenylarsinan-1-ium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert it back to phenylarsine.

    Substitution: The iodine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Iodo-1-phenylarsinan-1-ium iodide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: The compound’s interactions with biological molecules are studied to understand arsenic’s effects on biological systems.

    Medicine: Research into its potential therapeutic applications, particularly in cancer treatment, is ongoing.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-iodo-1-phenylarsinan-1-ium iodide involves its interaction with cellular components. The arsenic atom can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzyme activity and the induction of oxidative stress, ultimately affecting cellular metabolism and viability .

Comparison with Similar Compounds

Similar Compounds

    Phenylarsine oxide: Similar structure but lacks the iodine atoms.

    Triphenylarsine: Contains three phenyl groups attached to arsenic.

    Arsenic triiodide: Contains three iodine atoms bonded to arsenic but lacks the phenyl group.

Properties

CAS No.

62293-14-5

Molecular Formula

C11H15AsI2

Molecular Weight

475.97 g/mol

IUPAC Name

1-iodo-1-phenylarsinan-1-ium;iodide

InChI

InChI=1S/C11H15AsI.HI/c13-12(9-5-2-6-10-12)11-7-3-1-4-8-11;/h1,3-4,7-8H,2,5-6,9-10H2;1H/q+1;/p-1

InChI Key

WYFJFWYIZNUEJP-UHFFFAOYSA-M

Canonical SMILES

C1CC[As+](CC1)(C2=CC=CC=C2)I.[I-]

Origin of Product

United States

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